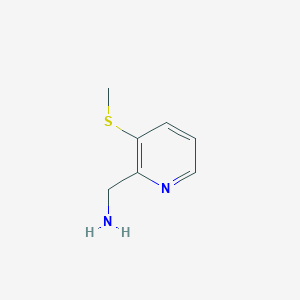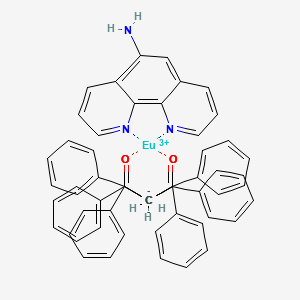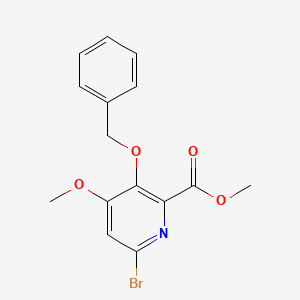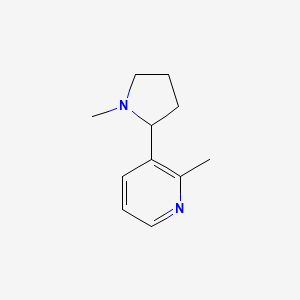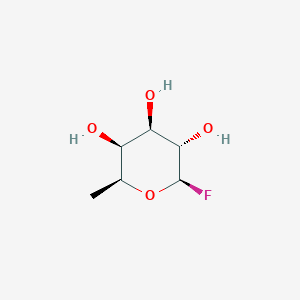
(2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol is a fluorinated carbohydrate derivative This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which can significantly alter its chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol typically involves the fluorination of a suitable carbohydrate precursor. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols or amines can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of thiol or amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and the presence of a fluorine atom make it a valuable intermediate in the synthesis of fluorinated carbohydrates and other bioactive compounds.
Biology
In biological research, this compound can be used to study the effects of fluorination on carbohydrate metabolism and enzyme interactions. Fluorinated carbohydrates are often used as probes to investigate the mechanisms of carbohydrate-processing enzymes.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds. Fluorination can enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The presence of the fluorine atom can alter the compound’s binding affinity and specificity for these targets, leading to changes in enzyme activity and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
The uniqueness of (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol lies in its specific stereochemistry and the presence of a fluorine atom. These features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C6H11FO4 |
|---|---|
Peso molecular |
166.15 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S,6S)-2-fluoro-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C6H11FO4/c1-2-3(8)4(9)5(10)6(7)11-2/h2-6,8-10H,1H3/t2-,3+,4+,5-,6-/m0/s1 |
Clave InChI |
NEMRTLVVBHEBLV-KGJVWPDLSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)F)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)F)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


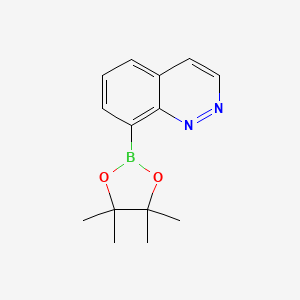
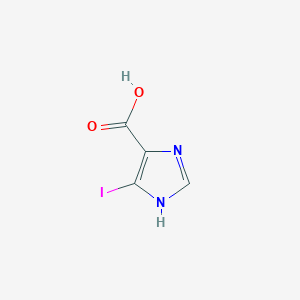

![Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)
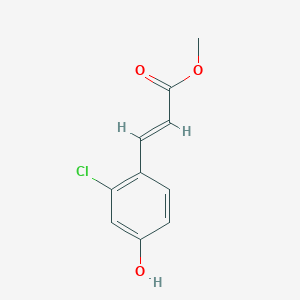
![2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15248254.png)


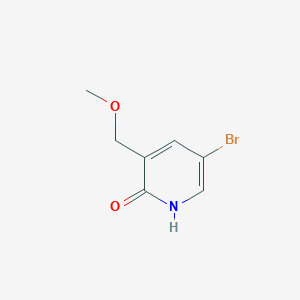
![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)
